6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-
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Overview
Description
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- is a member of the statin drug class, used primarily to treat hypercholesterolemia and to prevent cardiovascular disease. It was patented in 1982 and approved for medical use in 1994 . 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the synthesis of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- is synthesized through a series of chemical reactions starting from indole derivativesThe final product is obtained as a monosodium salt .
Industrial Production Methods: Industrial production of fluvastatin sodium involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of fluvastatin sodium include indole derivatives, fluorophenyl compounds, and heptenoic acid. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed: The major product formed from these reactions is fluvastatin sodium itself, which is used as a therapeutic agent to lower cholesterol levels in patients with hypercholesterolemia .
Scientific Research Applications
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential for modification. In biology, it is used to study the effects of statins on cellular processes and cholesterol metabolism. In medicine, fluvastatin sodium is used to treat hypercholesterolemia and prevent cardiovascular diseases. Additionally, it has been studied for its potential to activate brown adipose tissue and ameliorate obesity .
Mechanism of Action
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- works by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin sodium effectively reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .
Comparison with Similar Compounds
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- is similar to other statins such as lovastatin, simvastatin, and pravastatin. it has a shorter half-life, no active metabolites, extensive protein binding, and minimal cerebrospinal fluid penetration. These characteristics make fluvastatin sodium unique among statins, as it primarily acts in the liver with fewer systemic effects .
List of Similar Compounds:- Lovastatin
- Simvastatin
- Pravastatin
- Atorvastatin
- Rosuvastatin
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- stands out due to its distinct chemical structure and pharmacokinetic properties, making it a valuable option for patients requiring cholesterol-lowering therapy .
Properties
Molecular Formula |
C24H25FNNaO4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
sodium;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+; |
InChI Key |
ZGGHKIMDNBDHJB-CALJPSDSSA-M |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyms |
7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate fluindostatin fluvastatin fluvastatin sodium fluvastatin sodium salt Lescol XU 62 320 XU 62-320 XU 62320 XU-62320 XU62320 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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